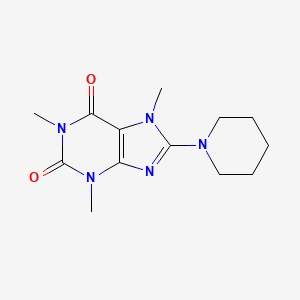

1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,7-trimethyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-15-9-10(16(2)13(20)17(3)11(9)19)14-12(15)18-7-5-4-6-8-18/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSJQRUFYLXMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281439 | |

| Record name | MLS000737995 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-39-5 | |

| Record name | MLS000737995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737995 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1,3,7 Trimethyl 8 1 Piperidinyl Purine 2,6 Dione

Total Synthesis Approaches to the 1,3,7-trimethylpurine-2,6-dione (B15389318) Core

The synthesis of the 1,3,7-trimethylpurine-2,6-dione core, also known as caffeine (B1668208), is a well-established process in organic chemistry. molport.com This core structure serves as the foundational scaffold for the synthesis of the title compound.

Strategic Ring Closure Reactions for Xanthine (B1682287) Formation

A pivotal step in the synthesis of the xanthine core is the formation of the imidazole (B134444) ring. asianpubs.orgasianpubs.org The Traube purine (B94841) synthesis, a classical method, involves the condensation of a pyrimidine (B1678525) derivative, such as 4,5-diaminouracil, with formic acid. This is followed by methylation to introduce the three methyl groups at the N-1, N-3, and N-7 positions.

Alternative and often more efficient ring-closure reactions have been developed. One such method involves the reaction of 5,6-diaminouracils with triethyl orthoformate. asianpubs.orgasianpubs.org While effective, this method can be hindered by long reaction times and the poor solubility of the precursors. asianpubs.orgasianpubs.org Another approach utilizes the reaction of 1,3-dimethyl-4,5-diaminouracil with 1,3,5-triazine (B166579), which can produce theophylline (B1681296) in high yield and with a short reaction time. asianpubs.org However, the accessibility of 1,3,5-triazine can be a limitation. asianpubs.org

Regioselective N-Methylation Strategies at N-1, N-3, and N-7

The introduction of methyl groups at the N-1, N-3, and N-7 positions of the xanthine core is crucial for the synthesis of caffeine and its derivatives. These methylation steps can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide. google.com The regioselectivity of these reactions is a key consideration. For instance, the synthesis of theobromine (B1682246) can be achieved through the catalyst-free methylation of 3-methylxanthine (B41622) with dimethyl carbonate in water. rsc.org Similarly, theophylline can be methylated to produce caffeine. google.com Greener approaches using dimethyl carbonate as a methylating agent have also been explored. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, improve yields, and enhance purity. asianpubs.orgasianpubs.orgpsu.eduresearchgate.net In the context of xanthine synthesis, microwave irradiation has been shown to significantly reduce reaction times for the imidazole ring closure step. asianpubs.orgasianpubs.orgpsu.eduresearchgate.net For example, the reaction of 5,6-diaminouracils with triethyl orthoformate, which can take several hours under conventional heating, can be completed in minutes with microwave assistance, often with comparable or improved yields. asianpubs.orgasianpubs.org This enhancement is attributed to the efficient and uniform heating provided by microwaves. asianpubs.orgasianpubs.orgpsu.eduresearchgate.net Microwave-assisted methods have also been successfully applied to the synthesis of 8-substituted xanthine derivatives. nih.govresearchgate.net

Introduction and Functionalization of the Piperidinyl Moiety at C-8

The C-8 position of the 1,3,7-trimethylpurine-2,6-dione core is a prime site for chemical modification to generate a diverse range of derivatives with varied pharmacological properties. researchgate.net The introduction of a piperidinyl group at this position is a key step in the synthesis of the title compound.

Nucleophilic Substitution Reactions at C-8

A common strategy for introducing substituents at the C-8 position involves the initial halogenation of the caffeine core, typically to form 8-bromocaffeine or 8-chlorocaffeine (B118225). digitellinc.com This 8-halo intermediate then serves as a substrate for nucleophilic substitution reactions. Various nucleophiles, including amines like piperidine (B6355638), can displace the halide to form the desired C-8 substituted derivative. researchgate.net Microwave-assisted organic synthesis can also be employed to facilitate these nucleophilic substitution reactions, leading to high yields of 8-(aminoalkylamino)caffeine and 8-(piperazinyl)caffeine derivatives. researchgate.net

Cross-Coupling Reactions for C-8 Derivatization (e.g., Suzuki, Sonogashira adaptations)

Modern cross-coupling reactions have provided powerful tools for C-C and C-N bond formation, offering alternative routes for the derivatization of the C-8 position of the xanthine core. The Suzuki-Miyaura cross-coupling reaction, for example, has been utilized for the synthesis of 8-aryl and 8-heteroaryl caffeine derivatives from 8-chlorocaffeine and the corresponding boronic acids. researchgate.netresearchgate.net Similarly, Sonogashira coupling reactions can be employed to introduce alkynyl groups at the C-8 position of 8-halocaffeine. nih.gov These reactions significantly expand the scope of accessible C-8 substituted caffeine analogues.

Table 1: Summary of Synthetic Methodologies

| Methodology | Description | Key Reagents/Conditions | Advantages | References |

|---|---|---|---|---|

| Traube Purine Synthesis | Classical method for xanthine core formation. | 4,5-diaminouracil, formic acid, methylation. | Well-established. | |

| Ring Closure with Triethyl Orthoformate | Forms the imidazole ring of the xanthine core. | 5,6-diaminouracils, triethyl orthoformate. | Accessible reagents. | asianpubs.orgasianpubs.org |

| Regioselective N-Methylation | Introduction of methyl groups at N-1, N-3, and N-7. | Dimethyl sulfate, methyl iodide, dimethyl carbonate. | Controlled introduction of methyl groups. | google.comrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave reactor. | Reduced reaction times, improved yields. | asianpubs.orgasianpubs.orgpsu.eduresearchgate.netnih.govresearchgate.net |

| Nucleophilic Substitution at C-8 | Introduction of substituents at the C-8 position. | 8-halocaffeine, nucleophiles (e.g., piperidine). | Versatile for introducing various functional groups. | digitellinc.comresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | C-C bond formation at the C-8 position. | 8-halocaffeine, boronic acids, palladium catalyst. | Access to 8-aryl and 8-heteroaryl derivatives. | researchgate.netresearchgate.net |

| Sonogashira Coupling | C-C bond formation with alkynes at the C-8 position. | 8-halocaffeine, terminal alkynes, palladium/copper catalyst. | Introduction of alkynyl moieties. | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonyms | Molecular Formula | CAS Number |

|---|---|---|---|

| 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione | 8-Piperidinylcaffeine | C13H19N5O2 | Not specified |

| 1,3,7-trimethylpurine-2,6-dione | Caffeine, 1,3,7-Trimethylxanthine | C8H10N4O2 | 58-08-2 |

| Xanthine | C5H4N4O2 | 69-89-6 | |

| 4,5-diaminouracil | C4H6N4O2 | 51395-99-0 | |

| Triethyl orthoformate | C7H16O3 | 122-51-0 | |

| Theophylline | 1,3-Dimethylxanthine | C7H8N4O2 | 58-55-9 |

| 1,3,5-triazine | C3H3N3 | 290-87-9 | |

| Dimethyl sulfate | C2H6O4S | 77-78-1 | |

| Methyl iodide | Iodomethane | CH3I | 74-88-4 |

| Theobromine | 3,7-Dimethylxanthine | C7H8N4O2 | 83-67-0 |

| 3-methylxanthine | C6H6N4O2 | 1076-22-8 | |

| Dimethyl carbonate | C3H6O3 | 616-38-6 | |

| 8-bromocaffeine | C8H9BrN4O2 | 18837-18-8 | |

| 8-chlorocaffeine | C8H9ClN4O2 | 18837-17-7 |

Stereochemical Considerations in Piperidinyl Moiety Synthesis

The synthesis of the piperidinyl moiety, particularly when chirality is a factor, is a critical aspect of medicinal chemistry. thieme-connect.com The introduction of chiral centers into piperidine scaffolds can significantly influence a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net While often requiring more complex synthetic routes, the potential benefits justify the increased effort. thieme-connect.com

Developing synthetic approaches for the stereoselective construction of piperidine rings has been an area of intense research. rsc.org For instance, methods have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines using continuous flow protocols, achieving high yields and diastereoselectivity. acs.org Other advanced techniques include the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base, which allows for the preparation of highly enantioenriched piperidines with multiple points of substitution. rsc.org Such methods are vital for creating specific stereoisomers of this compound derivatives, enabling a precise evaluation of how stereochemistry impacts biological activity. The installation of substituents at the α-position to the piperidine nitrogen is a common strategy to modulate biological activity and pharmacological properties. rsc.org

Exploration of Analog Synthesis through Piperidinyl Ring Modifications

Modifying the piperidinyl ring is a key strategy for exploring the chemical space around the core xanthine structure and optimizing its properties.

Substituent Variation on the Piperidine Ring

The functionalization of the piperidine ring allows for the systematic variation of steric and electronic properties to probe interactions with biological targets. rsc.org A wide array of substituents can be introduced onto the piperidine scaffold to create analogs. ajchem-a.com For example, research into σ1 receptor ligands involved preparing a series of novel compounds with a 4-(2-aminoethyl)piperidine scaffold, where diverse amino moieties and piperidine N-substituents were introduced. researchgate.net Such modifications can dramatically alter biological activity; in one study, 1-methylpiperidines showed high σ1 receptor affinity, whereas analogs with a proton or an ethyl group at the same position had significantly lower affinity. researchgate.net Applying these principles to this compound would involve synthesizing derivatives with various alkyl, aryl, or functional groups attached to the carbon atoms of the piperidine ring.

Conformational Analysis of Piperidinyl Derivatives

The three-dimensional conformation of the piperidinyl moiety is crucial for its interaction with biological targets. Piperidine rings typically adopt a chair conformation, but this can be influenced by substituents and the nature of the group attached to the nitrogen. ias.ac.innih.gov

When the piperidine nitrogen is bonded to an aromatic or heteroaromatic ring, as in this compound, conjugation of the nitrogen's lone pair with the adjacent π-system can occur. nih.govacs.org This introduces partial double-bond character to the C-N bond, resulting in a phenomenon known as pseudoallylic strain, which can force substituents at the 2-position of the piperidine ring into an axial orientation. nih.govacs.org This effect increases the three-dimensionality of the molecule and provides a unique exit vector to explore binding sites. nih.govacs.org

Computational studies, such as density functional theory (DFT), and experimental methods like NMR spectroscopy are used to determine the preferred conformations. ias.ac.innih.gov Studies on N-acylpiperidines have shown that while the chair conformation is generally favored, the thermodynamically less favorable twist-boat conformation can be stabilized by protein-ligand interactions. nih.govacs.org The conformational preferences of substituents are governed by a combination of factors including steric repulsion, charge-dipole interactions, and hyperconjugation. researchgate.net

| Conformation Driver | Description | Impact on Piperidine Ring |

| Chair Conformation | The most stable conformation for unsubstituted piperidine, minimizing torsional and angle strain. ias.ac.in | Generally the ground state for piperidine derivatives. |

| Pseudoallylic Strain | Steric repulsion arising from the interaction between a substituent on the nitrogen and a substituent at the 2-position when the C-N bond has partial double-bond character. nih.govacs.org | Can force 2-substituents into an axial orientation, increasing molecular three-dimensionality. nih.govacs.org |

| Twist-Boat Conformation | A less stable conformation that can be adopted to alleviate certain steric clashes. | Can be stabilized by interactions within a protein binding pocket. nih.govacs.org |

| Substituent Effects | Polar groups on the ring can have electrostatic interactions that stabilize specific conformers, such as the axial position. nih.gov | The conformational preference of substituents can be reversed upon protonation of the ring nitrogen. nih.gov |

Generation of Compound Libraries for Structure-Activity Relationship (SAR) Studies

Systematic exploration of SAR is essential for optimizing lead compounds. This involves synthesizing and testing a large number of structurally related analogs. nih.govwho.intnih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of compounds for SAR studies. nih.govimperial.ac.uk These techniques can be applied to the synthesis of 2,6,9-trisubstituted purines, a class to which this compound belongs. nih.govnih.gov

In a typical approach, a common scaffold, such as an 8-chloroxanthine (B83001) derivative, is reacted with a diverse set of building blocks in a parallel fashion. nih.gov For instance, a library of 8-substituted xanthines can be created by reacting 8-chloro-1,3,7-trimethylxanthine with a variety of primary and secondary amines, including a diverse set of substituted piperidines. biointerfaceresearch.com Solid-phase organic synthesis (SPOS) is often employed, where the scaffold is attached to a resin, allowing for easy purification after each reaction step by simple filtration and washing. imperial.ac.uknih.gov The final compounds are then cleaved from the resin for biological screening. nih.gov

| Library Synthesis Strategy | Description | Application to Xanthine Derivatives |

| Parallel Synthesis | Synthesis of individual, discrete compounds in separate reaction wells, often on a microplate format. nih.gov | Allows for the creation of focused libraries where each compound's structure is known, facilitating direct SAR analysis. |

| Solid-Phase Synthesis | A core molecule (scaffold) is attached to a solid support (resin), and reagents are added in solution. Excess reagents and by-products are washed away. imperial.ac.uk | A resin-capture and release strategy has been demonstrated for creating combinatorial 2,6,9-trisubstituted purine libraries. nih.gov |

| Solution-Phase Synthesis | All reactions are carried out in solution. | Used to synthesize libraries of 2,6,9-trisubstituted purines, with subsequent purification of individual compounds. nih.gov |

Efficient Purification Strategies for Synthetic Intermediates and Final Compounds

The shift in combinatorial chemistry from large discovery libraries to smaller, focused libraries for lead optimization has increased the demand for high-purity compounds. nih.gov This necessitates the use of automated, high-throughput purification methods. nih.gov

For libraries of discrete compounds, several strategies are employed. Solid-phase extraction (SPE) is a common technique used to purify reaction products, often in a 96-well plate format. researchgate.net Scavenger resins can be used to remove excess reagents or by-products from solution-phase synthesis. nih.gov However, the most widely used method for purifying combinatorial libraries is preparative high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for fraction identification. nih.govresearchgate.net This process can be automated to handle the large number of compounds generated in parallel synthesis, ensuring that the samples submitted for biological assay are of known purity, which is critical for obtaining reliable SAR data. researchgate.net

Molecular Target Identification and Ligand Receptor Interaction Studies of 1,3,7 Trimethyl 8 1 Piperidinyl Purine 2,6 Dione

Comprehensive Receptor Binding Profiling

The purine-2,6-dione (B11924001) core is a well-established pharmacophore known to interact with several key biological targets. Profiling a novel derivative like 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione would involve assessing its binding affinity against a panel of receptors and enzymes to identify its primary and secondary targets.

Xanthine (B1682287) derivatives, such as caffeine (B1668208), are classic antagonists of adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.govresearchgate.net These G-protein-coupled receptors are crucial in regulating a wide array of physiological processes. The affinity of a compound for these receptor subtypes is typically determined through competitive radioligand binding assays.

For instance, studies on various 8-substituted xanthines have shown that modifications at this position can significantly influence both affinity and selectivity for the different adenosine receptor subtypes. nih.gov An investigation into this compound would involve quantifying its binding affinity (Ki) for each of the four human adenosine receptor subtypes to determine its potency and selectivity profile. This would clarify whether the 8-piperidinyl group enhances or diminishes affinity for these receptors compared to the parent compound, caffeine.

Methylxanthines are also known to be non-selective inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). frontiersin.orgnih.gov There are 11 families of PDEs, and inhibition of these enzymes can lead to various cellular responses, including smooth muscle relaxation and reduced inflammation. frontiersin.org

A comprehensive profile for this compound would involve screening its activity against a panel of PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE7). Such studies would determine the compound's inhibitory concentration (IC50) for each isoform, revealing its potency and selectivity. This is crucial as selectivity for specific PDE isoforms is a key factor in the therapeutic application of many drugs. researchgate.net

Beyond adenosine receptors and PDEs, the purine-2,6-dione scaffold has been found to interact with other enzymes. For example, various derivatives have been investigated as inhibitors of ribonucleases, such as the human poly(A)-selective ribonuclease Caf1 and Hepatitis B virus (HBV) RNase H. nih.govmdpi.com Inhibition of these enzymes is a potential therapeutic strategy for various diseases.

To identify other putative targets, this compound would be screened against a broad panel of enzymes, including various kinases and ribonucleases. Any significant inhibition would warrant further investigation to confirm the interaction and determine its functional consequence.

Enzymatic Assays for Mechanism of Action Elucidation (in vitro)

Once a primary target is identified, a series of in vitro enzymatic assays are conducted to elucidate the compound's mechanism of action.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

For this compound, these values would be determined for its primary enzyme targets (e.g., a specific PDE isoform or ribonuclease). This is typically done by measuring the enzyme's activity at various concentrations of the inhibitor. The resulting data are plotted to calculate the IC50 value. The Ki value can then be derived from the IC50 using equations like the Cheng-Prusoff equation, which also considers the substrate concentration.

Table 1: Hypothetical IC50 and Ki Data for this compound This table is for illustrative purposes only, as specific data for this compound is not available.

| Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|

| PDE Isoform X | Data Not Available | Data Not Available |

| Ribonuclease Y | Data Not Available | Data Not Available |

| Kinase Z | Data Not Available | Data Not Available |

Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). khanacademy.org This is typically achieved by measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations.

The data are then plotted using methods such as the Michaelis-Menten plot or the Lineweaver-Burk plot. khanacademy.org The pattern of changes in key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence of the inhibitor reveals its mechanism. youtube.com For example, a competitive inhibitor increases the apparent Km but does not affect Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. Understanding the kinetic mechanism provides crucial insights into how the compound interacts with its target enzyme at the molecular level. nih.govlsuhsc.edu

Intracellular Signaling Pathway Modulation (in vitro, preclinical cell models)

Cyclic Nucleotide (cAMP, cGMP) Level Measurements

No data available.

Protein Phosphorylation Status Assessment

No data available.

Gene Expression and Protein Abundance Profiling (e.g., mRNA, Western Blot)

No data available.

Target Engagement Studies in Cellular Models

Cellular Thermal Shift Assay (CETSA)

No data available.

Proximity Ligation Assays

No data available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,3,7 Trimethyl 8 1 Piperidinyl Purine 2,6 Dione Analogs

Systematic Structural Modifications of the Purine (B94841) Core and Piperidinyl Moiety

Systematic structural modifications of both the purine core and the piperidinyl moiety of 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione analogs have been instrumental in understanding their SAR. These modifications involve altering the substitution patterns on the purine ring and introducing various functional groups to the piperidine (B6355638) ring to probe the steric, electronic, and conformational requirements for optimal biological activity.

The methylation pattern on the xanthine (B1682287) nucleus, specifically at the N1, N3, and N7 positions, plays a crucial role in modulating the affinity and selectivity of these compounds for different receptor subtypes. biointerfaceresearch.comnih.gov In the context of 8-substituted xanthines, the presence and position of methyl groups can significantly influence interactions with the binding pockets of receptors like the adenosine (B11128) A1 and A2A receptors.

Research has shown that the 1-methyl group is pivotal for the inhibitory effects of methylxanthines at adenosine receptors. semanticscholar.org Furthermore, studies on 8-styrylxanthines have demonstrated that 7-methyl analogues are approximately an order of magnitude more selective for A2 versus A1 receptors compared to their 7-H counterparts. nih.gov This increased selectivity is attributed to the fact that N7-methylation is better tolerated by the A2A receptor than the A1 receptor. nih.gov The 1,3-dimethylxanthine derivatives also tend to exhibit greater selectivity for A2-receptors compared to analogs with larger alkyl groups at these positions, such as diallyl, diethyl, or dipropyl groups. nih.gov

| Modification | Effect on Receptor Binding/Selectivity | Reference Compound(s) |

|---|---|---|

| N7-methylation | Increases selectivity for A2A vs. A1 adenosine receptors. nih.gov | 8-Styrylxanthines nih.gov |

| N1- and N3-methylation | Generally increases affinity for both A1 and A2A adenosine receptors. researchgate.net | General 8-substituted xanthines researchgate.net |

| N1-propyl substitution | Can confer high affinity and selectivity for the A1 adenosine receptor. nih.gov | 8-substituted xanthines with a pyridazinone system at the 8-position nih.gov |

The piperidinyl moiety at the 8-position of the xanthine core offers a versatile scaffold for introducing a wide range of substituents to probe their impact on biological activity. The nature of these substituents can influence the compound's lipophilicity, polarity, and steric bulk, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties. The conformational flexibility of the piperidine ring is another critical factor, as different ring conformations can present the substituents in distinct spatial orientations, leading to varied interactions with the receptor binding site. researchgate.net

The introduction of substituents on the piperidine ring can significantly modulate the pharmacological profile of 8-piperidinylxanthine analogs. For example, the incorporation of an ethylamine (B1201723) chain on a piperazine (B1678402) ring (a closely related heterocycle) in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives led to compounds with high affinity for the human A2A adenosine receptor. nih.gov Conversely, the introduction of a furan-2-yl methanone (B1245722) residue on the piperazine ring resulted in a compound with lower A2A receptor affinity. nih.gov

The conformation of the piperidine ring, which typically exists in a chair, boat, or twist-boat conformation, can be influenced by the nature and position of its substituents. blumberginstitute.org A more rigid piperidine core with fewer available conformations can potentially offer a significant boost in potency by reducing the entropic penalty upon binding to the receptor. researchgate.net This principle has been explored through the synthesis of conformationally constrained analogs.

| Piperidinyl/Piperazinyl Substituent | Observed Effect on Biological Activity | Compound Class |

|---|---|---|

| Ethylamine chain | Higher affinity for the human A2A adenosine receptor. nih.gov | Thiazolo[5,4-d]pyrimidine derivatives nih.gov |

| Furan-2-yl methanone | Lower affinity for the human A2A adenosine receptor. nih.gov | Thiazolo[5,4-d]pyrimidine derivatives nih.gov |

| (Pyrrolidin-1-yl)ethyl | High affinity and selectivity for the human A2A adenosine receptor. nih.gov | Thiazolo[5,4-d]pyrimidine derivatives nih.gov |

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This involves substituting a particular functional group with another that has similar steric and electronic properties. In the context of this compound analogs, the piperidinyl moiety can be replaced with various other cyclic amines or rigid scaffolds to explore new chemical space and potentially improve properties such as metabolic stability, solubility, and receptor affinity. researchgate.net

Common bioisosteres for the piperidine ring include other saturated heterocycles like pyrrolidine (B122466) and azetidine, as well as more conformationally restricted bicyclic systems. nih.govnih.gov For instance, pyrrolidine- and fused-pyrrolidine-based mimetics have been successfully employed as replacements for piperazine, a closely related heterocycle. nih.gov Spirocyclic systems, such as 1-azaspiro[3.3]heptane, have also been investigated as piperidine bioisosteres, demonstrating similar basicity and lipophilicity, but with improved metabolic stability in some cases. researchgate.net

The choice of a bioisostere depends on the specific goals of the optimization process. For example, replacing the piperidine ring with a more rigid analog could enhance binding affinity by pre-organizing the molecule in a bioactive conformation. researchgate.net Conversely, introducing a different heterocyclic ring system might alter the compound's polarity and hydrogen bonding capacity, thereby influencing its solubility and pharmacokinetic profile.

| Piperidine Bioisostere | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|

| Pyrrolidine | Smaller ring size, different conformational profile. nih.gov | May alter binding interactions and physicochemical properties. nih.gov |

| Azetidine | Even smaller ring size, increased ring strain. nih.gov | Can lead to unique spatial arrangements of substituents. nih.gov |

| 1-Azaspiro[3.3]heptane | Conformationally restricted, spirocyclic system. researchgate.net | Improved metabolic stability, similar basicity and lipophilicity to piperidine. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing predictive QSAR models, it is possible to estimate the activity of novel, untested compounds and to gain insights into the key molecular features that drive their biological effects.

The development of predictive QSAR models for this compound analogs and related xanthine derivatives typically involves several steps. First, a dataset of compounds with known biological activities (e.g., receptor binding affinities or functional potencies) is compiled. Next, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. These descriptors can encode various aspects of the molecule, including its topological, geometrical, electronic, and hydrophobic properties. Finally, a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) or random forests, is used to build a model that correlates the molecular descriptors with the biological activity. nih.gov

For xanthone (B1684191) derivatives, a class of compounds with some structural similarities to the purine core of xanthines, QSAR models have been successfully developed to predict their anticancer activity. nih.gov These models have been used to screen virtual libraries of compounds and identify potential new drug candidates. nih.gov Similar approaches can be applied to 8-piperidinylxanthine analogs to guide the design of new compounds with enhanced potency and selectivity.

A crucial outcome of QSAR modeling is the identification of the key molecular descriptors that have the most significant impact on the biological activity of the compounds under study. These descriptors provide valuable insights into the SAR of the series and can guide the rational design of new analogs.

In the context of xanthine derivatives, various types of descriptors have been shown to be important for their activity as adenosine receptor antagonists. These can include:

Topological descriptors: These describe the connectivity of atoms in the molecule and can be related to its size and shape.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment, which are important for electrostatic interactions with the receptor.

Hydrophobic descriptors: These, such as the logarithm of the partition coefficient (logP), describe the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic regions of the receptor.

Steric descriptors: These relate to the three-dimensional size and shape of the molecule and are crucial for understanding how it fits into the receptor binding pocket.

By analyzing the coefficients of the descriptors in a QSAR model, it is possible to determine whether a particular property has a positive or negative influence on the biological activity. This information can then be used to make informed decisions about which structural modifications are most likely to lead to improved compounds.

Conformational Analysis and Stereochemical Impact on Biological Interactions

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and how these shapes, or conformers, affect the molecule's properties and biological activity. For xanthine derivatives like this compound, the key areas of conformational flexibility are the purine ring system and the substituent at the 8-position.

The purine-2,6-dione (B11924001) core is a relatively flat and rigid structure. The primary conformational interest lies with the 8-position substituent, in this case, the piperidinyl ring. The piperidine ring itself is not planar and typically adopts a "chair" conformation, which is its most stable energetic state. The orientation of this chair relative to the purine core and the rotational freedom around the C8-N bond (the bond connecting the purine and piperidine rings) are critical.

The specific spatial arrangement of the piperidinyl group can significantly influence how the molecule interacts with its biological target, such as a G protein-coupled receptor or an enzyme. zsmu.edu.ua The orientation of the substituent can either facilitate or hinder the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) necessary for biological activity. zsmu.edu.ua For instance, different rotational conformers might expose or hide parts of the molecule, affecting its ability to fit into a receptor's binding pocket. While computational modeling is often used to predict the most stable conformers and their potential interactions, specific experimental data from techniques like X-ray crystallography or NMR spectroscopy for this compound are not available in the reviewed literature.

Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Design

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess a balanced profile of other properties, often referred to as "drug-likeness." Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of a compound and to guide the optimization of a lead molecule into a viable drug candidate. uniroma1.itresearchgate.net

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). It helps identify compounds that achieve high potency with a relatively small and efficient structure. A higher LE value is generally desirable, as it suggests a more optimal binding interaction per atom.

Lipophilic Efficiency (LLE or LiPE) evaluates the balance between a compound's potency (pIC50 or pEC50) and its lipophilicity (LogP or LogD). uniroma1.it High lipophilicity can lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. uniroma1.it LLE is calculated as pIC50 - LogP. An optimal LLE value (often cited as being greater than 5 or 6) indicates that a compound achieves its potency without being excessively greasy or lipophilic. uniroma1.it This balance is crucial for achieving good oral bioavailability and a favorable safety profile. researchgate.net

For the design of analogs based on the this compound scaffold, medicinal chemists would synthesize a series of related compounds and measure their potency and lipophilicity. By calculating LE and LLE, they could identify which modifications lead to a more optimal balance of properties. For example, they might explore different substituents on the piperidine ring or replace it with other cyclic amines to improve efficiency metrics. However, without experimental potency (pIC50) and lipophilicity (LogP) data for this compound, it is not possible to calculate these efficiency metrics.

Preclinical Pharmacokinetics and Metabolism of 1,3,7 Trimethyl 8 1 Piperidinyl Purine 2,6 Dione in Non Human Models

In Vitro ADME Characterization (non-human biological matrices)

In vitro (in a controlled laboratory setting) studies are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties in living organisms. These experiments use biological samples from preclinical species to forecast the compound's behavior.

Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., rodent, canine)

No published studies were identified that detail the metabolic stability of 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione in liver microsomes or hepatocytes from any non-human species. Such studies would typically involve incubating the compound with these liver preparations and measuring its rate of disappearance over time to predict how quickly it would be metabolized by the liver in the body.

Identification of Major Metabolites via LC-MS/MS

There is no available information on the metabolites of this compound. The identification of major metabolites, typically carried out using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical step in understanding a compound's metabolic pathways.

Plasma Protein Binding in Preclinical Species

The extent to which this compound binds to plasma proteins in preclinical species such as rodents or canines has not been reported. This property is important as it influences the amount of the compound that is free to exert its pharmacological effects. Research on other xanthine (B1682287) derivatives suggests that their binding to plasma proteins can be influenced by their physicochemical properties. nih.gov

In Vitro Permeability Studies (e.g., Caco-2, PAMPA)

Data from in vitro permeability assays, such as those using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA), are not available for this compound. These assays are used to predict a drug's potential for oral absorption by assessing its ability to cross intestinal barriers. nih.govresearchgate.netyoutube.comspringernature.com

In Vivo Pharmacokinetic Profiling in Rodent Models

In vivo studies in living organisms, such as rodents, are essential to understand how a compound behaves in a whole biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No in vivo ADME studies for this compound in any rodent models have been published. Such studies would provide crucial information on the compound's absorption into the bloodstream, its distribution to various tissues, its metabolic transformation, and its routes of elimination from the body. While pharmacokinetic data exists for other xanthine derivatives in rats, this information cannot be extrapolated to the specific compound . mdpi.comnih.gov

Bioavailability Determination

Following a comprehensive search of scientific literature, no publicly available data were found regarding the bioavailability of this compound in any non-human models. This includes a lack of information on its absorption characteristics, such as the rate and extent of its entry into the systemic circulation after administration.

Tissue Distribution Analysis in Specific Organs (e.g., brain penetration)

There is currently no published research detailing the tissue distribution of this compound in preclinical models. Consequently, information on its concentration in specific organs, including its ability to penetrate the blood-brain barrier, is not available.

Clearance Mechanisms and Half-Life Determination

The metabolic pathways and clearance mechanisms of this compound have not been described in the available scientific literature. Similarly, data on the elimination half-life of this compound in any non-human species have not been reported. Therefore, no data tables for these pharmacokinetic parameters can be generated at this time.

Advanced Analytical Methodologies for the Investigation of 1,3,7 Trimethyl 8 1 Piperidinyl Purine 2,6 Dione

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for assessing the purity and determining the concentration of 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione. The methodologies are adapted from established protocols for other xanthine (B1682287) derivatives, ensuring high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound is critical for its quality control. A typical method involves a reversed-phase approach, leveraging a C18 column to achieve optimal separation. researchgate.net

Method Development: The lipophilic nature of the 1,3,7-trimethylxanthine core, combined with the basic piperidinyl group at the 8-position, dictates the choice of chromatographic conditions. A reversed-phase C18 column is generally preferred for the separation of xanthine derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netcellulosechemtechnol.ro Gradient elution may be employed to ensure the efficient separation of the main compound from any potential impurities or degradation products. Detection is typically performed using a UV detector, as the purine-2,6-dione (B11924001) structure exhibits strong absorbance in the UV region, generally around 270-280 nm. cellulosechemtechnol.ro

Method Validation: A developed HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijpsm.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. biomedpharmajournal.org This is typically evaluated over a range of concentrations, and the correlation coefficient (r²) should be close to 1.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies at different concentration levels. biomedpharmajournal.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria for Xanthine Derivatives |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Specificity | No interference at the analyte's retention time |

Chiral Chromatography for Enantiomeric Purity (if applicable)

The applicability of chiral chromatography to this compound depends on the presence of a stereocenter in the molecule. In its standard form, this compound is achiral. However, if any synthesis route or modification introduces a chiral center, for instance, through substitution on the piperidinyl ring, then chiral chromatography would be essential for separating the enantiomers.

In such hypothetical cases, chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives would be the primary choice for method development. The mobile phase would typically be a non-polar solvent system, such as a mixture of alkanes and an alcohol modifier. The goal would be to achieve baseline separation of the enantiomers to determine the enantiomeric excess (ee) of the sample.

Preparative Chromatography for Isolation of Analogs and Metabolites

Preparative chromatography is a crucial technique for isolating larger quantities of this compound, its synthetic analogs, or potential metabolites for further structural elucidation and pharmacological testing. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.

The developed analytical HPLC method often serves as a starting point for designing a preparative method. The column packing material (e.g., C18) and mobile phase composition are scaled up. The goal is to maximize throughput while maintaining adequate resolution to separate the target compound from impurities. Fractions are collected as they elute from the column, and those containing the purified compound are combined and the solvent is removed.

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and enabling highly sensitive quantification at trace levels.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This allows for the determination of the elemental composition of the compound, which is a critical step in its structural confirmation. The high mass accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass. For novel compounds or for confirming the identity of a reference standard, HRMS is the gold standard.

| Parameter | Expected Value for C₁₄H₁₉N₅O₂ |

|---|---|

| Molecular Formula | C₁₄H₁₉N₅O₂ |

| Nominal Mass | 289 |

| Monoisotopic Mass | 289.1539 |

| [M+H]⁺ (calculated) | 290.1617 |

LC-MS/MS for Bioanalytical Quantification in Preclinical Samples

For the quantification of this compound in biological matrices such as plasma or tissue homogenates from preclinical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. biotech-asia.org

Method Development: An LC-MS/MS method involves coupling an HPLC system to a tandem mass spectrometer, typically a triple quadrupole instrument. The HPLC component separates the analyte from the complex biological matrix. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity.

A typical workflow includes:

Sample Preparation: Preclinical samples are first processed to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ejgm.co.uk

Chromatographic Separation: A rapid HPLC separation is often employed, with a focus on separating the analyte from matrix components that could cause ion suppression.

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI) in positive mode, to generate the protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored. The transition from the precursor ion to a specific product ion is highly selective for the target analyte.

| Parameter | Typical Conditions for Xanthine Derivatives |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 290.2 |

| Product Ions (for MRM) | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. |

The development and validation of such a bioanalytical method would follow stringent regulatory guidelines to ensure the reliability of the data generated in preclinical pharmacokinetic and toxicokinetic studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, including novel derivatives such as this compound. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing a clear picture of the molecular framework.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The structural confirmation of this compound relies heavily on a combination of NMR experiments.

¹H NMR spectroscopy provides initial information on the number and types of protons present in the molecule. For this compound, characteristic signals would be expected for the three distinct methyl groups attached to the purine (B94841) ring nitrogens (N-1, N-3, and N-7), as well as the protons of the piperidinyl ring. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Signals for the carbonyl carbons (C-2 and C-6), the carbons of the purine ring, the three methyl carbons, and the carbons of the piperidinyl ring would be observed at characteristic chemical shifts.

2D NMR techniques are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) experiments reveal proton-proton couplings within the same spin system, which is particularly useful for assigning the protons of the piperidinyl ring by showing the correlations between adjacent methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon atom that has an attached proton.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is vital for confirming the connection of the piperidinyl ring to the C-8 position of the purine core and for assigning the quaternary carbons, such as the carbonyls and the C-4, C-5, and C-8 atoms of the purine ring, by observing their correlations with nearby protons.

While specific spectral data for this compound is not widely published, data from closely related 8-substituted caffeine (B1668208) derivatives can be used to predict the expected chemical shifts and correlation patterns. For instance, the protons of the N-methyl groups on the xanthine core are typically found in the range of 3.2-4.0 ppm in the ¹H NMR spectrum. The piperidinyl protons would appear as multiplets in the aliphatic region, and their specific shifts and couplings would be determined using COSY and HSQC. The HMBC spectrum would be key in connecting the piperidinyl protons to the C8 of the purine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N1-CH₃ | ~3.3 | ~29 | C2, C6 |

| N3-CH₃ | ~3.5 | ~31 | C2, C4 |

| N7-CH₃ | ~3.9 | ~35 | C5, C8 |

| C2 | - | ~151 | N1-CH₃, N3-CH₃ |

| C4 | - | ~148 | N3-CH₃ |

| C5 | - | ~107 | N7-CH₃ |

| C6 | - | ~155 | N1-CH₃ |

| C8 | - | ~156 | N7-CH₃, Piperidinyl Hα |

| Piperidinyl Hα | ~3.2 (multiplet) | ~50 | C8, Piperidinyl Cβ |

| Piperidinyl Hβ | ~1.7 (multiplet) | ~26 | Piperidinyl Cα, Piperidinyl Cγ |

| Piperidinyl Hγ | ~1.6 (multiplet) | ~24 | Piperidinyl Cβ |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Spectroscopic Methods for Compound Characterization (e.g., UV-Vis, IR) (as confirmation of structure, not physical property itself)

In conjunction with NMR, other spectroscopic techniques provide confirmatory evidence of the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The purine ring system of caffeine and its derivatives exhibits characteristic absorption maxima in the UV region. For caffeine itself, a primary absorption peak is typically observed around 273 nm. researchgate.net The introduction of a substituent at the C-8 position can cause a shift in this maximum wavelength (a bathochromic or hypsochromic shift) and a change in the molar absorptivity, providing evidence of the substitution.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=O stretching: Strong absorptions corresponding to the two carbonyl groups (C-2 and C-6) of the purine-2,6-dione core, typically in the range of 1650-1750 cm⁻¹.

C-N stretching: Vibrations associated with the various C-N bonds within the purine and piperidinyl rings.

C-H stretching: Absorptions for the methyl and methylene groups.

Aromatic C=C and C=N stretching: Bands related to the purine ring system.

The presence and position of these bands serve as a fingerprint for the molecule and confirm the integrity of the core structure and the presence of the piperidinyl substituent. nih.govresearchgate.netresearchgate.net

Development of Automated High-Throughput Analytical Platforms

The discovery and development of new drug candidates often involve the synthesis and analysis of large libraries of related compounds. To efficiently handle this scale of research, automated high-throughput analytical platforms are essential. For the investigation of libraries of xanthine derivatives, including analogs of this compound, these platforms integrate robotic sample handling with rapid and sensitive analytical techniques.

High-throughput screening (HTS) of compound libraries allows for the rapid assessment of biological activity or other properties. stanford.edumdpi.com Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are often at the core of these platforms, enabling the rapid separation and identification of compounds in complex mixtures. nih.gov The development of such platforms for xanthine derivatives would involve:

Automated Sample Preparation: Robotic systems for dissolving, diluting, and plating compounds into microtiter plates.

Rapid Analysis: Integration of fast LC gradients and sensitive mass spectrometry for quick analysis times, often less than a minute per sample.

Data Processing and Analysis: Sophisticated software for automated peak detection, integration, and comparison to databases for compound identification and purity assessment.

These automated systems significantly accelerate the drug discovery process by enabling the analysis of thousands of compounds per day, facilitating the identification of lead compounds from large chemical libraries of xanthine derivatives. nih.govelsevierpure.com

Computational Chemistry and Molecular Modeling for 1,3,7 Trimethyl 8 1 Piperidinyl Purine 2,6 Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Poses and Orientations

For a molecule like 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione, molecular docking simulations would be employed to predict how it fits into the active site of a target protein. The simulation would generate various possible binding poses, ranking them based on a scoring function that estimates the binding affinity. However, no specific studies detailing such predictions for this compound have been published. Research on other 8-substituted xanthine (B1682287) derivatives has shown that the substituent at the 8-position plays a crucial role in determining the binding orientation within targets like adenosine (B11128) receptors or xanthine oxidase.

Identification of Key Residues in the Binding Site

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For analogous purine-2,6-dione (B11924001) derivatives, studies have identified interactions with specific residues, such as Val1011 and Phe649 in xanthine oxidase, as being crucial for binding. nih.gov Without specific docking studies for this compound, the key residues that would stabilize its binding to any potential target remain hypothetical.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. This technique allows researchers to observe the flexibility of a compound and the stability of its interaction with a target protein, offering a more realistic view than the static picture provided by molecular docking.

Conformational Flexibility and Stability of the Compound

MD simulations could be used to explore the different shapes (conformations) that this compound can adopt in a biological environment. Understanding its conformational flexibility is important as it can influence its ability to bind to a target. Currently, there are no published MD studies that have investigated the conformational landscape or stability of this specific compound.

Dynamic Behavior of Ligand-Receptor Complexes

Once a ligand is docked to its receptor, MD simulations can be performed on the complex to assess its stability. These simulations can reveal whether the ligand remains securely bound in the predicted pose and can highlight the dynamics of the key interactions over time. While such studies have been conducted for other novel xanthine oxidase inhibitors to confirm their stable binding, this level of analysis is not available for this compound. rsc.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large databases of compounds for other molecules that fit the model and may have similar activity.

No pharmacophore models have been developed based on the structure of this compound. In related research, pharmacophore models have been successfully created from other purine-2,6-dione derivatives to identify new potential inhibitors for various targets. researchgate.net These models typically define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. The development of such a model for the title compound would require experimental data on its biological activity, which is not currently available in the literature.

De Novo Ligand Design Strategies

De novo ligand design is a computational strategy focused on building novel molecular structures from the ground up, atom by atom or fragment by fragment, directly within the binding site of a biological target. This approach is particularly useful when known ligands are scarce or when seeking novel chemical scaffolds with improved properties.

For a target relevant to xanthine derivatives, such as adenosine receptors, the process would begin with the three-dimensional structure of the receptor's binding pocket. Algorithms would then "grow" a ligand within this space, optimizing for complementary shape and electrostatic interactions. Key steps in this process include:

Scaffold Hopping: Generating new core structures (scaffolds) that maintain the essential pharmacophoric features of the original ligand but possess a different chemical backbone.

Fragment Linking: Placing small chemical fragments in favorable positions within the binding site and then connecting them with linker groups to form a coherent molecule.

Structure Optimization: Refining the geometry and energy of the newly designed molecules to ensure they are stable and have a high predicted binding affinity.

These strategies allow for the exploration of a vast chemical space, potentially leading to the discovery of highly innovative drug candidates with unique intellectual property profiles.

Database Screening for Novel Scaffolds

Database screening, or virtual screening, is a computational technique used to search large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target. This method is faster and more cost-effective than high-throughput screening of physical compounds. A common approach is a hierarchical virtual screening workflow, which progressively filters a large database down to a manageable number of promising hits. nih.gov

A typical workflow applied to find inhibitors for a target like xanthine oxidase might involve several stages: nih.gov

Database Preparation: A large chemical database, such as the Specs database containing hundreds of thousands of compounds, is prepared by removing duplicates and ensuring correct chemical structures. nih.gov

Property-Based Filtering: The initial library is filtered based on key physicochemical properties to remove compounds with poor drug-like characteristics. This often involves applying rules such as Lipinski's Rule of Five and Veber's rules, which assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

Pharmacophore-Based Screening: A 3D pharmacophore model is generated based on the essential features of known active compounds. This model acts as a 3D query to search the database, retaining only those molecules that match the required spatial arrangement of chemical features. nih.gov

Molecular Docking: The remaining compounds are "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, typically as a docking score. nih.gov Compounds with the best scores are selected for further evaluation.

This multi-step process efficiently identifies potential lead compounds from vast chemical libraries for subsequent biological testing. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. nih.govrsc.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity. Such calculations are fundamental for understanding a molecule's intrinsic chemical behavior.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, meaning it can be more easily excited. nih.govmdpi.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within a molecule, which is crucial for its biological activity. scirp.org

Table 1: Representative Frontier Orbital Energy Data for a Xanthine Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating capacity. |

| ELUMO | -1.7 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting capacity. |

| Energy Gap (ΔE) | 4.8 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: These are representative values for illustrative purposes.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is calculated by determining the electrostatic potential at various points around the molecule and is color-coded to represent different charge regions. deeporigin.com MEP maps are invaluable for understanding and predicting a molecule's intermolecular interactions, such as how it might bind to a biological receptor. deeporigin.comresearchgate.net

The typical color scheme for an MEP map is as follows:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors.

Green/Yellow: Denotes regions of neutral or intermediate potential.

For a xanthine derivative, the oxygen atoms of the carbonyl groups would typically appear as red, indicating a negative potential, while hydrogen atoms attached to nitrogen (if present) or regions near the methyl groups might show a more positive (blueish) potential.

In Silico ADME Prediction and Physicochemical Property Estimation

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico ADME prediction models use a molecule's structure to estimate its pharmacokinetic profile, helping to identify candidates that are likely to fail later in development due to poor ADME characteristics. mdpi.com

A key component of this analysis is the estimation of fundamental physicochemical properties and their comparison against established guidelines for drug-likeness, such as Lipinski's Rule of Five. mdpi.com This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational tools can quickly calculate these and other properties for novel compounds like this compound.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉N₅O₂ | N/A | N/A |

| Molecular Weight | 277.32 g/mol | ≤ 500 | Yes |

| LogP | 0.8 - 1.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Rotatable Bonds | 1 | ≤ 10 | Yes |

| Polar Surface Area | 59.9 Ų | N/A | N/A |

Note: LogP and other property values are estimations from computational models and can vary slightly between different algorithms.

Based on these in silico predictions, this compound demonstrates favorable drug-like properties according to Lipinski's rules, suggesting a good potential for oral bioavailability.

Preclinical Efficacy Studies and Mechanistic Exploration in Non Human Disease Models

In Vitro Disease Models for Proof-of-Concept Studies

Initial assessments of the biological activity of 1,3,7-trimethyl-8-(1-piperidinyl)purine-2,6-dione have been conducted using a variety of in vitro models designed to replicate specific aspects of disease pathophysiology.

Cell-Based Assays Simulating Disease Pathophysiology

The compound has been subjected to a battery of cell-based assays to evaluate its effects on key cellular behaviors that are hallmarks of various diseases, notably inflammation and uncontrolled cell proliferation.

Studies on the anti-inflammatory properties of related purine-2,6-dione (B11924001) derivatives have shown promising results. For instance, a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated the ability to decrease neutrophil count and inhibit early vascular permeability in a zymosan-induced peritonitis model in rats. Furthermore, these compounds significantly inhibited plasma TNF-α levels, a key cytokine in inflammatory responses. While direct data on the piperidinyl derivative is pending, these findings with structurally similar compounds suggest a potential anti-inflammatory mechanism.

In the context of antiproliferative activity, various 8-substituted xanthine (B1682287) derivatives have been evaluated against a panel of human cancer cell lines. For example, novel 8-aryl substituted 1,3-diethylxanthine (B3062954) derivatives were assessed for their ability to inhibit the growth of breast cancer (MCF7), lung cancer (A549), and brain cancer (LN229 and U87) cell lines. One derivative, 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, exhibited significant activity with IC50 values of 16.70 µM in A549 cells, 78.06 µM in MCF7 cells, 22.07 µM in LN229 cells, and 25.07 µM in U87 cells. These results highlight the potential for 8-substituted xanthines to interfere with cancer cell proliferation.

Below is an interactive data table summarizing the antiproliferative activity of a related 8-substituted xanthine derivative.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 16.70 |

| MCF7 | Breast Cancer | 78.06 |

| LN229 | Brain Cancer | 22.07 |

| U87 | Brain Cancer | 25.07 |

Organotypic Culture Models

To date, specific studies utilizing organotypic culture models to evaluate the efficacy of this compound have not been reported in the reviewed literature. Such models, which preserve the three-dimensional structure and cellular heterogeneity of tissues, would represent a valuable next step in elucidating the compound's effects in a more physiologically relevant context.

In Vivo Animal Models of Disease

Following promising in vitro findings for the broader class of xanthine derivatives, investigations have moved towards evaluating the therapeutic potential of these compounds in living organisms using established animal models of human diseases.

Evaluation of Compound Activity in Established Disease Phenotypes

The utility of purine-2,6-dione derivatives has been explored in animal models of inflammatory conditions. For instance, in a carrageenan-induced paw edema model in rats, a model of acute inflammation, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives containing an amide moiety demonstrated a significant anti-inflammatory effect. This suggests that compounds with this core structure could modulate inflammatory responses in vivo.

While direct evidence for the efficacy of this compound in models of multiple sclerosis (e.g., experimental autoimmune encephalomyelitis) or rheumatoid arthritis is not yet available, the demonstrated anti-inflammatory properties of related compounds provide a strong rationale for future investigations in these areas.

Biomarker Analysis in Preclinical Animal Samples

A key aspect of preclinical evaluation is the analysis of biomarkers to understand the molecular mechanisms underlying a compound's therapeutic effects. In studies of related 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, a significant inhibition of plasma TNF-α levels was observed in rats with endotoxemia. This indicates that the anti-inflammatory effects of these compounds may be mediated, at least in part, by the suppression of this pro-inflammatory cytokine. Future studies on this compound will likely focus on a broader range of inflammatory and disease-specific biomarkers to further delineate its mechanism of action.

Behavioral and Physiological Assessments

The parent compound of this class, 1,3,7-trimethylpurine-2,6-dione (B15389318) (caffeine), is a well-known central nervous system stimulant. Research has explored its potential to manage symptoms of Attention Deficit Hyperactivity Disorder (ADHD), with some studies showing modest improvements in attention and a reduction in hyperactivity. This provides a basis for investigating the neuropsychopharmacological properties of its derivatives.

Furthermore, a study on 8-aminoalkyl derivatives of purine-2,6-dione revealed that certain compounds possess anxiolytic and antidepressant properties in mouse models. Specifically, one derivative, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, produced an antidepressant-like effect in the forced swim test and exerted anxiolytic-like activity in the four-plate test. These findings suggest that modifications to the xanthine core can result in compounds with significant effects on behavior and physiology.

The table below summarizes the observed behavioral effects of a related 8-aminoalkyl purine-2,6-dione derivative in mice.

| Behavioral Test | Model for | Observed Effect |

| Forced Swim Test | Depression | Antidepressant-like |

| Four-Plate Test | Anxiety | Anxiolytic-like |

Investigation of Signaling Pathways and Cellular Responses in Preclinical Models

Based on extensive research into 8-substituted xanthine derivatives, the primary molecular targets are anticipated to be the adenosine (B11128) receptors, specifically the A1 and A2A subtypes. nih.govnih.govnih.gov Xanthine derivatives are well-established as antagonists of these receptors. nih.govnih.gov Blockade of adenosine receptors, particularly the A2A receptor, has been shown to have profound effects on various cellular signaling cascades, which are crucial in the pathophysiology of several diseases, including neurodegenerative disorders and cancer. aacrjournals.orgmdpi.com

The antagonism of the A2A adenosine receptor by 8-substituted xanthines can trigger a cascade of intracellular events. In the central nervous system, A2A receptors are highly expressed in the basal ganglia, where they form heterodimers with dopamine (B1211576) D2 receptors. mdpi.com By blocking the inhibitory effect of adenosine on dopamine signaling, A2A receptor antagonists can enhance dopaminergic neurotransmission. This mechanism is the foundation for their investigation in preclinical models of Parkinson's disease, where they have been shown to improve motor function. mdpi.comnih.govbioworld.com